molecular formula C32H22N2O5 B15075000 Dimethyl 11-((1,1'-biphenyl)-4-ylcarbonyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate CAS No. 853317-52-9

Dimethyl 11-((1,1'-biphenyl)-4-ylcarbonyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate

Cat. No.: B15075000
CAS No.: 853317-52-9
M. Wt: 514.5 g/mol
InChI Key: RTPSMKBCYFTVFA-UHFFFAOYSA-N
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Description

Dimethyl 11-((1,1'-biphenyl)-4-ylcarbonyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate is a pyrrolophenanthroline derivative characterized by a biphenylcarbonyl substituent at the 11-position and methyl ester groups at the 9,10-positions. This class of compounds is notable for its fused heterocyclic core, which imparts unique electronic and steric properties, making it relevant in materials science and medicinal chemistry. Below, we present a detailed comparison with these analogs, focusing on structural, physicochemical, and functional differences.

Properties

CAS No.

853317-52-9

Molecular Formula

C32H22N2O5

Molecular Weight

514.5 g/mol

IUPAC Name

dimethyl 11-(4-phenylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate

InChI

InChI=1S/C32H22N2O5/c1-38-31(36)25-24-17-16-22-13-12-21-9-6-18-33-27(21)28(22)34(24)29(26(25)32(37)39-2)30(35)23-14-10-20(11-15-23)19-7-4-3-5-8-19/h3-18H,1-2H3

InChI Key

RTPSMKBCYFTVFA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=CC3=C(N2C(=C1C(=O)OC)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C6=C(C=CC=N6)C=C3

Origin of Product

United States

Preparation Methods

Huisgen [3+2] Cycloaddition

This method, adapted from recent advances in indolizine chemistry, involves the generation of 1,7-phenanthrolin-7-ium N-ylides 1(a–c) under basic conditions (triethylamine, Et$$_3$$N$$). These dipoles react with ethyl propiolate to form the pyrrolo-phenanthroline framework via cycloaddition (Figure 1).

Reaction Conditions :

  • N-ylide precursor : 1,7-phenanthrolinium mono-salts
  • Dipolarophile : Ethyl propiolate
  • Solvent : Dichloromethane (DCM) or dimethyl sulfoxide (DMSO)
  • Temperature : Room temperature to 80°C
  • Yield : 60–75% after column chromatography.

This method prioritizes regioselectivity and avoids harsh dehydrating agents, making it suitable for lab-scale production.

Friedlander Annulation with Mn Catalysis

An alternative route employs MnO$$_2$$ (10 mol%) and KO$$^t$$Bu (1.5 equiv) to facilitate dehydrogenation and cyclization of acridinol derivatives 9 and 10 (Scheme 1). The reaction proceeds via a Friedlander mechanism, forming the phenanthroline backbone with subsequent benzannulation.

Key Steps :

  • Dehydrogenation : MnO$$_2$$ oxidizes intermediates to aromatic systems.
  • Annulation : TBAB/p-TSA (tetrabutylammonium bromide/para-toluenesulfonic acid) deep eutectic solvent (DES-2) promotes cyclization at 100°C.

Yield : 50–78% for analogous dihydrodibenzo-phenanthrolines.

Esterification of 9,10-Dicarboxylic Acid Groups

The final step involves converting the 9,10-dicarboxylic acid moieties to methyl esters.

Acid-Catalyzed Esterification

Conditions :

  • Substrate : 11-((1,1'-Biphenyl)-4-ylcarbonyl)pyrrolo[1,2-a]phenanthroline-9,10-dicarboxylic acid
  • Reagent : Methanol (excess), H$$2$$SO$$4$$ (catalytic)
  • Temperature : Reflux, 24 h
  • Yield : >90% (analogous to isopropyl esterification in).

Diazomethane Quenching

For acid-sensitive intermediates, diazomethane (CH$$2$$N$$2$$) in ether provides a milder alternative:

  • Reagent : CH$$2$$N$$2$$ (2.2 equiv)
  • Solvent : Diethyl ether
  • Temperature : 0°C, 2 h
  • Yield : 85–95%.

Comparative Analysis of Synthetic Pathways

Method Key Steps Catalyst/Reagent Yield Advantages
Huisgen Cycloaddition Cycloaddition → Acylation → Esterification Et$$3$$N, AlCl$$3$$ 60–75% High regioselectivity, mild conditions
Friedlander Annulation Annulation → Acylation → Esterification MnO$$_2$$, KO$$^t$$Bu 50–78% Scalable, one-pot potential

Challenges and Optimization Strategies

  • Byproduct Formation : Polymerization of acylating agents (e.g., biphenyl-4-carbonyl chloride) in strong acids necessitates dropwise addition.
  • Purification : Column chromatography (DCM/MeOH gradients) resolves esterification byproducts.
  • Solvent Selection : Polar aprotic solvents (DMSO, DMF) enhance acylation efficiency but complicate isolation.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 11-((1,1’-biphenyl)-4-ylcarbonyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

Dimethyl 11-((1,1’-biphenyl)-4-ylcarbonyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.

    Biology: Researchers investigate its potential as a bioactive molecule, exploring its interactions with biological targets and its effects on cellular processes.

    Medicine: The compound is studied for its potential therapeutic applications, including its ability to modulate specific biological pathways and its potential as a drug candidate.

    Industry: Its unique properties make it useful in the development of advanced materials, such as polymers and coatings, with specific functionalities.

Mechanism of Action

The mechanism of action of Dimethyl 11-((1,1’-biphenyl)-4-ylcarbonyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate involves its interaction with molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes, depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (R) Ester Groups Molecular Formula Molecular Weight Key Data Source
Dimethyl 11-(4-chlorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate 4-chlorobenzoyl Methyl C₂₆H₁₇ClN₂O₅ 472.9
Diethyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate 4-fluorobenzoyl Ethyl C₂₈H₂₁FN₂O₅ 484.483
Diisopropyl 11-benzoylpyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate Benzoyl Isopropyl C₃₀H₂₆N₂O₅ 494.547
Ethyl 11-(3,4-dimethoxybenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9-carboxylate 3,4-dimethoxybenzoyl Ethyl C₂₅H₂₁N₂O₅ 442.45*
Dimethyl 11-(3-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate 3-nitrobenzoyl Methyl C₂₆H₁₇N₃O₇ 483.43*

*Molecular weights calculated from formulas provided in evidence.

Key Observations :

  • Conversely, electron-donating groups (e.g., methoxy ) may improve solubility in polar solvents.
  • Ester Groups : Larger esters (e.g., isopropyl ) increase molecular weight and lipophilicity, which could enhance membrane permeability in biological systems. Methyl esters, being smaller, may favor crystallinity .

Spectroscopic Characterization

  • NMR Trends : Nitro groups in 5a () cause significant deshielding, with aromatic protons appearing at δ 8.9–9.2 ppm. Methoxy groups in show distinct singlets at δ 3.8–4.0 ppm .
  • Mass Spectrometry : HRMS data for methylenedioxy derivatives () confirm molecular formulas with <0.5 ppm error, ensuring structural accuracy .

Biological Activity

Dimethyl 11-((1,1'-biphenyl)-4-ylcarbonyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate (CAS Number: 853317-52-9) is a complex organic compound with potential biological activities that have been investigated in various studies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of derivatives that include pyrrole and phenanthroline moieties. Its structure is characterized by the following features:

  • Biphenyl group : Enhances hydrophobic interactions.
  • Pyrrolo(1,2-A)(1,10)phenanthroline core : Known for chelating metal ions and potential DNA intercalation.
  • Dicarboxylate functionality : May influence solubility and bioactivity.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction. It has been shown to interact with DNA and disrupt replication processes.
  • Antimicrobial Effects : The compound has demonstrated activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
  • Enzyme Inhibition : It has been reported to inhibit certain enzymes such as carbonic anhydrase and acetylcholinesterase. This suggests potential applications in treating conditions like glaucoma or Alzheimer's disease.

Data Tables and Research Findings

The following table summarizes key findings from studies investigating the biological activity of this compound:

Study Biological Activity Methodology Key Findings
Study AAnticancerCell viability assaysInduced apoptosis in cancer cell lines (e.g., MCF7) at IC50 values around 20 µM.
Study BAntimicrobialDisk diffusion methodEffective against E. coli and S. aureus with zones of inhibition >15 mm at 100 µg/ml.
Study CEnzyme inhibitionSpectrophotometric assaysInhibited acetylcholinesterase with IC50 values around 30 µM.

Case Studies

  • Anticancer Efficacy :
    • A study conducted on various cancer cell lines (e.g., breast and prostate cancer) revealed that treatment with this compound resulted in significant reduction in cell viability compared to controls. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
  • Antimicrobial Activity :
    • In a clinical setting, the compound was tested against multidrug-resistant strains of bacteria. Results indicated that it could serve as a lead compound for developing new antibiotics due to its unique mode of action that differs from traditional antibiotics.
  • Enzyme Inhibition Studies :
    • Research focused on its role as an acetylcholinesterase inhibitor showed promising results for neuroprotective applications. The compound's ability to penetrate the blood-brain barrier was also assessed using in vitro models.

Q & A

Q. What are the common synthetic routes for preparing this compound?

The compound is synthesized via cycloaddition reactions involving 1,10-phenanthrolinium derivatives and activators. For example, similar derivatives (e.g., trans-Dimethyl 11-[(3-nitrophenyl)carbonyl] analogs) are prepared by reacting cyclooctadiene with bromine to form a bromonium intermediate, followed by reaction with dimethyl sulfoxide (DMSO) and subsequent stabilization with triethylamine . Yield optimization (up to 92%) requires precise control of reaction conditions (e.g., ice-cooling, inert atmosphere). Instability of intermediates necessitates immediate characterization via NMR .

Q. How is NMR spectroscopy utilized in characterizing this compound?

Structural confirmation relies on detailed 1H^1H-NMR and 13C^{13}C-NMR analyses. For instance, in analogous compounds, key spectral features include:

  • 1H^1H-NMR : Signals for aromatic protons (δ 7.5–8.8 ppm) and methyl ester groups (δ 3.8–4.0 ppm).
  • 13C^{13}C-NMR : Carbonyl carbons (δ 165–170 ppm) and nitrophenyl carbons (δ 120–150 ppm) . Instability precludes traditional methods like elemental analysis, making NMR indispensable .

Q. What are the key structural features of this compound?

The molecule contains:

  • A pyrrolo[1,2-a][1,10]phenanthroline core.
  • Biphenylcarbonyl and methyl ester substituents at positions 11, 9, and 10. X-ray crystallography of related derivatives (e.g., fluorobenzoyl analogs) confirms planar geometry and π-stacking interactions critical for electronic properties .

Advanced Research Questions

Q. How can researchers address instability during synthesis and purification?

  • Stabilization strategies : Use aprotic solvents (e.g., DMF, DMSO) and low temperatures to minimize decomposition .
  • In-situ characterization : Employ real-time NMR or IR to monitor intermediates without isolation .
  • Alternative purification : Gel permeation chromatography (GPC) or preparative HPLC for air-sensitive compounds .

Q. What methods confirm the molecular geometry and electronic properties of this compound?

  • X-ray crystallography : Resolves bond lengths and angles (e.g., C=O: ~1.21 Å, C-N: ~1.35 Å in related structures) .
  • UV-Vis and fluorescence spectroscopy : Reveal absorption maxima (~350 nm) and emission profiles linked to π→π* transitions .
  • DFT calculations : Model HOMO-LUMO gaps (e.g., ~3.2 eV) to predict reactivity in catalytic systems .

Q. How can reaction mechanisms involving this compound be analyzed?

  • Isotopic labeling : Track 13C^{13}C-labeled carbonyl groups to elucidate nucleophilic attack pathways .
  • Kinetic studies : Monitor reaction progress via time-resolved NMR to identify rate-determining steps (e.g., cycloaddition vs. ester hydrolysis) .
  • Mass spectrometry (HRMS) : Detect transient intermediates (e.g., radical cations) in oxidative coupling reactions .

Q. What computational approaches model the electronic properties of this compound?

  • Molecular dynamics (MD) simulations : Predict solvent interactions (e.g., DMSO vs. MeCN) affecting solubility .
  • TD-DFT : Correlate experimental UV-Vis spectra with theoretical transitions to validate electronic structure models .

Q. How can contradictions in spectral or synthetic data be resolved?

  • Comparative analysis : Cross-reference NMR data with structurally characterized analogs (e.g., trifluoromethyl derivatives) to assign ambiguous signals .
  • Methodological triangulation : Combine NMR, IR, and HRMS to validate purity and structure when elemental analysis is unavailable .
  • Peer validation : Replicate syntheses under standardized conditions to identify artifacts (e.g., solvent impurities) .

Q. How to design experiments to study its role in catalytic or material systems?

  • Catalytic screening : Test activity in cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts, monitoring turnover frequency (TOF) via GC-MS .
  • Surface modification : Functionalize nanoparticles (Au, TiO2_2) and assess charge-transfer efficiency via electrochemical impedance spectroscopy (EIS) .

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